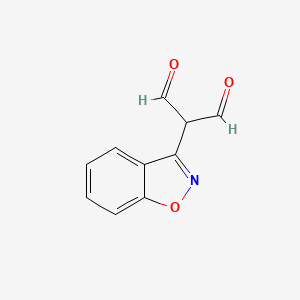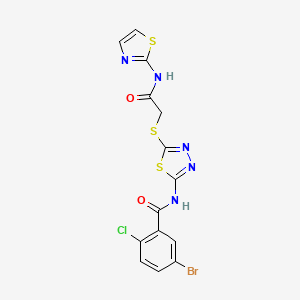![molecular formula C15H17NO4 B2551139 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 924775-34-8](/img/structure/B2551139.png)
1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” is a chemical compound with the molecular formula C15H17NO4 . It is also known as 1-acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one .
Synthesis Analysis
The synthesis of piperidone analogs, which includes “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one”, has been a subject of research due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .
Molecular Structure Analysis
The molecular structure of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . The structure is based on the spiro[chromene-2,4’-piperidin] skeleton, which is a common feature in many natural products and drug candidates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . These databases provide information such as the compound’s molecular formula, structure, and other related information .
Scientific Research Applications
Photochromic Materials and Logic Operation Systems
1’-Acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one: belongs to the class of photochromic compounds. These molecules undergo reversible structural changes upon exposure to light, making them valuable for applications such as optical switches, data storage, and displays. Specifically, this compound can switch between its spiropyran (SP) and merocyanine (MC) forms. Researchers have investigated its behavior on the atomic thin channel of a MoS2 field-effect transistor (FET). By analyzing the FET properties, they observed a shift in the threshold voltage when UV light induced the conversion from SP to MC. Thermal annealing allowed a complete reset back to the SP form, while green light reversed the FET property .
Coumarin-Linked Heterocycles
Coumarin derivatives play a crucial role in drug discovery and chemical biology. The fusion of coumarin with other heterocyclic moieties results in compounds with unique properties. Researchers have synthesized coumarin-linked and fused heterocycles, including spirochroman derivatives. These compounds often display interesting fluorescence, enzyme inhibition, and antimicrobial activity. Investigating the biological effects of 1’-Acetyl-7-hydroxyspiro[chroman-2,4’-piperidin]-4-one within this context could reveal novel applications .
Chemical Sensors and Environmental Monitoring
The sensitivity of spirochroman compounds to light and temperature changes makes them promising candidates for chemical sensors. Researchers have explored their use in detecting specific analytes or environmental pollutants. By designing tailored sensors based on 1’-Acetyl-7-hydroxyspiro[chroman-2,4’-piperidin]-4-one, we can enhance our ability to monitor and respond to environmental changes.
properties
IUPAC Name |
1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-3-2-11(18)8-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDZDLACUVHREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2551057.png)
![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)


![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)
![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)
